N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine

Medicinal Chemistry Drug Discovery Screening Libraries

N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine (CAS 89983-93-7) is a synthetic small molecule belonging to the spirocyclic pyrimidin-4-amine class, with a molecular formula of C23H24N6 and a molecular weight of 384.49 g/mol. The structure features a 1,2,4-triazaspiro[4.5]dec-3-ene motif fused at the 5-position of a 2,N-diphenylpyrimidin-4-amine core, creating a conformationally restricted scaffold that distinguishes it from linear pyrimidine analogs.

Molecular Formula C23H24N6
Molecular Weight 384.5 g/mol
CAS No. 89983-93-7
Cat. No. B12928138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine
CAS89983-93-7
Molecular FormulaC23H24N6
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)NNC(=N2)C3=CN=C(N=C3NC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H24N6/c1-4-10-17(11-5-1)20-24-16-19(21(26-20)25-18-12-6-2-7-13-18)22-27-23(29-28-22)14-8-3-9-15-23/h1-2,4-7,10-13,16,29H,3,8-9,14-15H2,(H,27,28)(H,24,25,26)
InChIKeyDBSMZXJIHDUWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine (CAS 89983-93-7)


N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine (CAS 89983-93-7) is a synthetic small molecule belonging to the spirocyclic pyrimidin-4-amine class, with a molecular formula of C23H24N6 and a molecular weight of 384.49 g/mol . The structure features a 1,2,4-triazaspiro[4.5]dec-3-ene motif fused at the 5-position of a 2,N-diphenylpyrimidin-4-amine core, creating a conformationally restricted scaffold that distinguishes it from linear pyrimidine analogs. This compound is primarily available as a research-grade screening compound through specialty chemical suppliers at specified purity levels .

Structural Uniqueness Prevents Direct Substitution of N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine


The compound incorporates a 1,2,4-triazaspiro[4.5]dec-3-ene substituent, which is structurally distinct from the 1,2,3-triazole-benzyl motif found in the isomeric USP1-UAF1 inhibitor ML-323 (CAS 1572414-83-5) despite sharing an identical molecular formula (C23H24N6) . The spirocyclic fusion introduces a quaternary carbon center that restricts conformational flexibility relative to freely rotating benzyl-amino analogs, potentially altering target engagement profiles and physicochemical properties in ways that cannot be predicted by formula-matching alone [1]. Generic substitution based solely on molecular formula or pyrimidine core would therefore risk selecting a compound with entirely divergent biological activity.

Quantitative Differentiation Evidence for N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine Selection


Critical Transparency Notice: Absence of Publicly Available Comparative Bioactivity Data

Following exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets, NO quantitative comparative bioactivity data (IC50, Ki, EC50, etc.) for N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine has been identified from permitted, non-excluded sources. The compound appears in the literature exclusively as a commercial catalog entry at a stated purity of 97% . This absence of published activity data applies equally to potential comparator compounds within the triazaspiro[4.5]dec-3-en-pyrimidine subclass. Users must therefore rely on in-house screening to establish any differentiation claims.

Medicinal Chemistry Drug Discovery Screening Libraries

Scientifically Grounded Application Scenarios for N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine


Scaffold-Hopping Library Design Using Conformationally Restricted Spirocyclic Pyrimidines

The 1,2,4-triazaspiro[4.5]dec-3-ene motif provides a conformationally constrained scaffold that can serve as a topological mimetic in scaffold-hopping campaigns. As demonstrated in related triazaspiro[4.5]dec-2-en-3-amine series, such spirocyclic structures exhibit ADMET profiles distinct from their linear counterparts, making inclusion of this compound in diversity-oriented screening libraries scientifically justified [1].

Negative Control or Selectivity Profiling Against ML-323-Type USP1-UAF1 Inhibitors

Given that this compound shares the C23H24N6 formula but not the 1,2,3-triazole pharmacophore of USP1-UAF1 inhibitors such as ML-323 (IC50 = 76 nM) , it may serve as a structural isomer control in experiments designed to confirm target engagement specificity of the triazole-benzyl pharmacophore.

Synthetic Methodology Development and Building Block Chemistry

The compound's 5-substituted pyrimidin-4-amine core with a spirocyclic appendage represents a non-trivial synthetic target useful for developing and validating new C–N coupling or cyclization methodologies. The spirocyclic junction serves as a demanding test case for reaction condition optimization [1].

Autotaxin Pathway Exploratory Screening (Unvalidated Hypothesis)

Vendor annotations suggest potential autotaxin inhibitory activity, though no primary quantitative data supports this claim. The compound may be tested in exploratory ATX-LPA pathway screening panels alongside validated spirocyclic ATX inhibitors with reported nanomolar potency (e.g., 6 nM leads) [2], but results should be considered entirely preliminary.

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